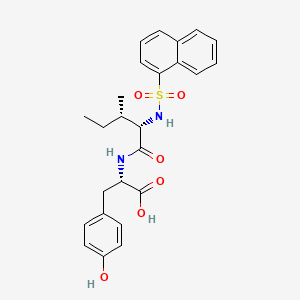

benzyl 4-(2H-tetrazol-5-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-4-(2H-Tetrazol-5-yl)benzoat ist eine chemische Verbindung, die einen Benzylester enthält, der mit einem Benzoesäurederivat verbunden ist, das einen Tetrazolring enthält. Tetrazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig verwendet, da sie Carbonsäuren nachahmen können.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-4-(2H-Tetrazol-5-yl)benzoat beinhaltet typischerweise die Reaktion von Benzylalkohol mit 4-(2H-Tetrazol-5-yl)benzoesäure. Diese Veresterungsreaktion wird häufig durch saure Bedingungen katalysiert, z. B. unter Verwendung von Schwefelsäure oder Salzsäure, und kann eine Erwärmung erfordern, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können effizientere katalytische Prozesse und optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Mikrowellen-gestützte Synthese können ebenfalls eingesetzt werden, um die Reaktion zu beschleunigen und die Effizienz zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Benzyl-4-(2H-Tetrazol-5-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Benzylgruppe kann zu dem entsprechenden Benzoesäurederivat oxidiert werden.

Reduktion: Die Estergruppe kann zu dem entsprechenden Alkohol reduziert werden.

Substitution: Der Tetrazolring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um am Tetrazolring zu substituieren.

Hauptprodukte, die gebildet werden

Oxidation: 4-(2H-Tetrazol-5-yl)benzoesäure.

Reduktion: Benzylalkohol-Derivate.

Substitution: Verschiedene substituierte Tetrazolderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Benzyl-4-(2H-Tetrazol-5-yl)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antibakterielle, antifungale und krebshemmende Eigenschaften.

Medizin: Wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere als Bioisoster für Carbonsäuren in Arzneimitteln.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene chemische Produkte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Benzyl-4-(2H-Tetrazol-5-yl)benzoat beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen durch nicht-kovalente Wechselwirkungen. Der Tetrazolring kann Carbonsäuren nachahmen, wodurch er sich auf ähnliche Weise an Enzyme und Rezeptoren binden kann. Diese Wechselwirkung kann die Aktivität dieser biologischen Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.

Major Products Formed

Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(1H-Tetrazol-5-yl)benzoesäure: Ähnliche Struktur, jedoch ohne die Benzylestergruppe.

5-(4-Carboxyphenyl)tetrazol: Ein weiteres Tetrazolderivat mit einer Carbonsäuregruppe.

Einzigartigkeit

Benzyl-4-(2H-Tetrazol-5-yl)benzoat ist durch das Vorhandensein sowohl des Benzylesters als auch des Tetrazolrings einzigartig, was eine Kombination von Eigenschaften beider funktionellen Gruppen bietet. Dies macht es zu einer vielseitigen Verbindung in verschiedenen chemischen und biologischen Anwendungen .

Eigenschaften

CAS-Nummer |

651769-12-9 |

|---|---|

Molekularformel |

C15H12N4O2 |

Molekulargewicht |

280.28 g/mol |

IUPAC-Name |

benzyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19) |

InChI-Schlüssel |

KWUMCEPDXUKFMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)